molecular formula C14H15Cl2N3O2 B6270450 4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol CAS No. 2648945-18-8

4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol

Cat. No. B6270450
CAS RN: 2648945-18-8
M. Wt: 328.2
InChI Key:
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Description

This compound is a triazolinethione derivative, which can be used as a fungicide to inhibit the activity of the demethylase enzyme . It is particularly effective in the treatment of infections in crops like wheat, caused by Mycosphaerella graminicola, a plant-pathogenic fungus .


Synthesis Analysis

The synthesis process of this compound is carried out using 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinylpropan-2-ol as the starting material . The first step involves reacting with paraformaldehyde and ammonium thiocyanate. The resulting product is then allowed to react in the second step with oxygen in the presence of potassium hydroxide and sulphur powder .


Molecular Structure Analysis

The molecular structure of this compound is C14H14Cl2N3OS . It has a monoclinic crystal structure with parameters a = 9.9215 (8) Å, b = 9.5992 (7) Å, c = 16.5801 (13) Å, β = 92.702 (1)°, V = 1577.3 (2) Å3, Z = 4 .


Chemical Reactions Analysis

The effect of increasing the molar ratio of the amine to alkyl halide has been explored, while maintaining stable reaction conditions of 5 h of reaction time at 50°C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 312.2 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Safety and Hazards

The compound is classified under the GHS07 category, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol' involves the reaction of 4-chlorophenol with 1-chlorocyclopropane-1-carboxylic acid, followed by the conversion of the resulting product to 4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol through a series of reactions.", "Starting Materials": [ "4-chlorophenol", "1-chlorocyclopropane-1-carboxylic acid", "2-amino-2-(1H-1,2,4-triazol-1-yl)ethanol", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "copper sulfate", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: 4-chlorophenol is reacted with 1-chlorocyclopropane-1-carboxylic acid in the presence of sodium hydroxide to form 4-chloro-3-(1-chlorocyclopropyl)phenol.", "Step 2: The product from step 1 is reacted with 2-amino-2-(1H-1,2,4-triazol-1-yl)ethanol in the presence of hydrochloric acid to form 4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol.", "Step 3: The product from step 2 is treated with sodium nitrite and copper sulfate in the presence of hydrochloric acid to form the diazonium salt.", "Step 4: The diazonium salt from step 3 is then treated with sodium bicarbonate to form the corresponding phenol.", "Step 5: The product from step 4 is purified by recrystallization from ethanol and dried to obtain the final product, 4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol." ] }

CAS RN

2648945-18-8

Molecular Formula

C14H15Cl2N3O2

Molecular Weight

328.2

Purity

91

Origin of Product

United States

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